3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine

Physicochemical Profiling Lipophilicity Drug-likeness

3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine (CAS 2034563-47-6) is a synthetic research compound of molecular formula C₁₇H₁₆BrNO₄S and molecular weight 410.29 g·mol⁻¹, characterized by a pyrrolidine core substituted at the 3-position with a 1,3-benzodioxole (piperonyl) moiety and at the 1-position with an ortho-bromobenzenesulfonyl group. It is commercially available as a specialty research chemical (e.g., Cat# BI96898, A2B Chem) and has been catalogued in the ECBD screening database (Entry EOS54072).

Molecular Formula C17H16BrNO4S
Molecular Weight 410.28
CAS No. 2034563-47-6
Cat. No. B2850535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine
CAS2034563-47-6
Molecular FormulaC17H16BrNO4S
Molecular Weight410.28
Structural Identifiers
SMILESC1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4Br
InChIInChI=1S/C17H16BrNO4S/c18-14-3-1-2-4-17(14)24(20,21)19-8-7-13(10-19)12-5-6-15-16(9-12)23-11-22-15/h1-6,9,13H,7-8,10-11H2
InChIKeyAYAVNSIBHDGCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine (CAS 2034563-47-6): Structural Identity and Procurement Baseline


3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine (CAS 2034563-47-6) is a synthetic research compound of molecular formula C₁₇H₁₆BrNO₄S and molecular weight 410.29 g·mol⁻¹, characterized by a pyrrolidine core substituted at the 3-position with a 1,3-benzodioxole (piperonyl) moiety and at the 1-position with an ortho-bromobenzenesulfonyl group . It is commercially available as a specialty research chemical (e.g., Cat# BI96898, A2B Chem) and has been catalogued in the ECBD screening database (Entry EOS54072) [1]. The compound belongs to the broader structural class of 1-sulfonylpyrrolidines, a scaffold associated with diverse biological activities including endothelin receptor antagonism, bradykinin B2 receptor antagonism, and aldosterone synthase (CYP11B2) inhibition [2].

Why Generic 1-Sulfonylpyrrolidine or Benzodioxole-Pyrrolidine Analogs Cannot Substitute for CAS 2034563-47-6


The simultaneous presence of three structural features—the 1,3-benzodioxole group at the pyrrolidine 3-position, the 2-bromobenzenesulfonyl group at the pyrrolidine 1-position, and the ortho-bromine substitution pattern—produces a unique physicochemical and potential pharmacophoric profile that no single closely related analog replicates. Computed physicochemical data show that this compound occupies a distinct region of drug-like chemical space (clogP = 2.61; TPSA = 72.47 Ų) compared to its closest analogs [1]. The ortho-bromine atom on the sulfonylphenyl ring introduces both a steric bulk distinct from smaller halogens, a polarizable σ-hole capable of halogen bonding, and a versatile synthetic handle for palladium-catalyzed cross-coupling that is absent in CF₃, Cl, or unsubstituted analogs [2]. Publicly disclosed screening data from the ECBD database indicate that this compound was tested and found inactive at GPR35, providing at minimum a negative selectivity filter that distinguishes it from analogs active at this receptor [1]. These multi-dimensional differences in physicochemical properties, synthetic versatility, and biological selectivity profile mean that in-class compounds cannot be interchanged without risking altered target engagement, different metabolic fate, or divergent downstream biological outcomes.

Quantitative Differentiation Evidence for 3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine (CAS 2034563-47-6) Versus Closest Analogs


Computed Lipophilicity (clogP) Differentiation Against the Trifluoromethyl and 2,5-Dichloro Analogs

The target compound has a computed clogP of 2.61, placing it in a moderate lipophilicity range distinct from both the more lipophilic CF₃ analog (3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine, CAS 2034488-11-2) and the slightly less lipophilic 2,5-dichloro analog (3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, CAS 2034273-61-3). The 0.5–1.0 log unit difference is significant for predicting membrane permeability (ideal range ~1–3 for oral absorption) and plasma protein binding [1]. All values were computed using the same algorithmic pipeline (ECBD/Sildrug platform), enabling direct cross-study comparison.

Physicochemical Profiling Lipophilicity Drug-likeness ADME Prediction

Ortho-Bromine as a Halogen Bond Donor: Differentiation from Chloro, Fluoro, and Unsubstituted Phenylsulfonyl Analogs

The ortho-bromine atom on the benzenesulfonyl group of the target compound possesses a pronounced σ-hole (region of positive electrostatic potential on the halogen's outermost surface collinear with the C–Br bond), enabling directional halogen bonding interactions with Lewis bases (e.g., carbonyl oxygens of protein backbones). Bromine exhibits a larger and more polarizable σ-hole than chlorine (weaker halogen bond donor) and is a stronger halogen bond donor than fluorine (negligible σ-hole) [1]. The 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine analog (CAS 2034273-61-3) and the CF₃ analog (CAS 2034488-11-2) lack this specific halogen bonding capability at the ortho position. This molecular recognition feature can lead to differential binding poses and selectivity profiles against biological targets with suitably positioned hydrogen/halogen bond acceptors.

Halogen Bonding Structure-Based Drug Design σ-Hole Interactions Molecular Recognition

Ortho-Bromine as a Versatile Cross-Coupling Handle: Synthetic Differentiation from Chloro and Trifluoromethyl Analogs

The ortho-bromine substituent on the target compound serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, Heck), enabling late-stage diversification without requiring de novo synthesis. Aryl bromides exhibit superior reactivity in oxidative addition compared to aryl chlorides and are vastly more reactive than aryl fluorides or CF₃ groups, which are essentially inert under standard cross-coupling conditions [1]. The 2,5-dichloro analog (CAS 2034273-61-3) is less reactive toward Pd(0) oxidative addition, while the CF₃ analog (CAS 2034488-11-2) cannot undergo cross-coupling at the trifluoromethyl-substituted position. Additionally, the ortho-bromine provides a unique vector for directed ortho-metalation (DoM) chemistry that is unavailable with the para- or meta-substituted analogs. Quantitative reactivity data are class-level, established across decades of organometallic literature.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

GPR35 Antagonism Inactivity Profile: A Negative Selectivity Filter Differentiating from Structurally Related Screening Compounds

In the ECBD primary screening assay, the target compound was tested for GPR35 antagonism and designated as 'inactive' [1]. This negative result provides a selectivity data point that distinguishes this compound from structurally related sulfonylpyrrolidine analogs that may exhibit activity at GPR35. While the quantitative IC₅₀ value is not publicly reported (only the binary 'inactive' designation), this datum represents the only publicly available biological assay result for CAS 2034563-47-6 and provides a tangible, albeit limited, selectivity filter. The ZINC database independently corroborates the absence of known bioactivity by recording no annotated activity for this compound [2].

GPR35 GPCR Screening Selectivity Profiling Off-Target Assessment

Recommended Research and Procurement Application Scenarios for 3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine (CAS 2034563-47-6)


Halogen Bonding-Focused Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The ortho-bromine σ-hole on the benzenesulfonyl group makes this compound a suitable probe for fragment-based screening campaigns where halogen bonding to backbone carbonyls or side-chain acceptors is hypothesized to drive binding affinity. Its moderate MW (410.29) and Lipinski compliance (clogP 2.61, TPSA 72.47 Ų) [1] position it as a fragment-like to lead-like molecule for crystallographic soak-in experiments. Researchers can use the bromine anomalous scattering signal for phasing in protein X-ray crystallography, enabling unambiguous determination of binding poses. This scenario is supported by the well-established halogen bonding principles documented in the literature [2].

Diversification-Ready Intermediate for Parallel SAR Library Synthesis via Palladium-Catalyzed Cross-Coupling

The ortho-bromine serves as an optimal Pd(0) oxidative addition substrate, enabling Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under mild conditions [1]. This compound can serve as a common late-stage intermediate for generating a focused library of 2-aryl/heteroaryl/amino derivatives while maintaining the benzodioxole-pyrrolidine scaffold constant. The synthetic advantage over the corresponding 2-chloro analog (CAS 2034273-61-3) is the approximately 100–1000× faster oxidative addition rate, permitting lower catalyst loadings, shorter reaction times, and broader substrate tolerance, which directly impacts the throughput of SAR exploration.

Selectivity Profiling in GPCR Panel Screens with a Known GPR35-Negative Baseline

Given the ECBD-confirmed inactivity at GPR35 [1], this compound can be employed as a selectivity control or as a scaffold for further optimization in programs targeting specific GPCRs (e.g., endothelin receptors, bradykinin receptors) where GPR35 off-target activity must be excluded. The known negative at GPR35 reduces one dimension of polypharmacology risk and provides a cleaner starting point for lead optimization compared to analogs with unknown or promiscuous GPCR profiles.

Computational Chemistry and in Silico Screening Campaigns Requiring a Defined Physicochemical Baseline

The well-characterized computed properties (MW 410.29, clogP 2.61, TPSA 72.47 Ų, 5 rotatable bonds, 5 HBA, 1 HBD, Lipinski RO5 and Rule of Three compliant) [1] make this compound suitable as a reference molecule for benchmarking virtual screening workflows, molecular dynamics simulations, or QSAR model building. Its moderate, balanced property profile differentiates it from more lipophilic analogs (CF₃, dichloro) and provides a defined point in chemical space for computational method validation.

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.